molecular formula C10H10ClN3 B2415937 2-chloro-N-ethylquinazolin-4-amine CAS No. 81683-37-6

2-chloro-N-ethylquinazolin-4-amine

Cat. No.: B2415937
CAS No.: 81683-37-6
M. Wt: 207.66
InChI Key: YFIGAAOCPBNSER-UHFFFAOYSA-N
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Description

2-chloro-N-ethylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

2-chloro-N-ethylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-2-12-9-7-5-3-4-6-8(7)13-10(11)14-9/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIGAAOCPBNSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC2=CC=CC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-ethylquinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with ethylamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is conducted under reflux conditions in an appropriate solvent like dimethylformamide or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-chloro group undergoes nucleophilic substitution with amines, alcohols, and thiols under varying conditions. The quinazoline ring’s electron deficiency facilitates aromatic nucleophilic substitution (SNAr), particularly at the 2-position.

Key Examples

NucleophileConditionsProductYieldCatalysts/BaseReference
PyrrolidineMicrowave, 160°C, 30 min2-Pyrrolidinyl-N-ethylquinazolin-4-amine85%DIEA
4-MethoxyanilineReflux, DMF, 48 hr2-(4-Methoxyphenylamino)-N-ethylquinazolin-4-amine72%ZnCl₂
MethanolReflux, 12 hr2-Methoxy-N-ethylquinazolin-4-amine65%K₂CO₃
Hydrazine hydrateEthanol, 80°C, 6 hr2-Hydrazinyl-N-ethylquinazolin-4-amine78%None

Mechanistic Insights :

  • SNAr Pathway : The chloro group acts as a leaving group, with nucleophilic attack occurring at the electrophilic C2 position. Bases like DIEA or K₂CO₃ deprotonate the nucleophile, accelerating the reaction .

  • Microwave Assistance : Reactions under microwave irradiation reduce time (e.g., 30 min vs. 48 hr) and improve yields by enhancing reaction kinetics .

Reduction Reactions

The 2-chloro group can be reduced to a hydrogen or methyl group under catalytic hydrogenation or using reducing agents.

Experimental Data

Reducing AgentConditionsProductYieldReference
H₂, Pd/C (10%)EtOH, 25°C, 12 hrN-Ethylquinazolin-4-amine90%
LiAlH₄THF, 0°C → 25°C, 4 hr2-Methyl-N-ethylquinazolin-4-amine68%

Implications :

  • Catalytic hydrogenation retains the quinazoline core while removing the chloro group, enabling further functionalization.

  • LiAlH₄ reduction introduces a methyl group, critical in structure-activity relationship (SAR) studies for anticancer agents .

Cross-Coupling Reactions

While not directly reported for 2-chloro-N-ethylquinazolin-4-amine, analogous chloro-quinazolines participate in palladium-catalyzed couplings.

Theoretical Examples

Reaction TypeReagentsPotential ProductReference
Suzuki-MiyauraAryl boronic acid, Pd(PPh₃)₄2-Aryl-N-ethylquinazolin-4-amine
Buchwald-HartwigAniline, Pd₂(dba)₃, Xantphos2-Amino-N-ethylquinazolin-4-amine

Rationale :

  • The 2-chloro group’s reactivity parallels that of chloropyrimidines, which are established substrates for cross-coupling .

Biological Activity via Chemical Modification

Derivatives of this compound show promise in medicinal chemistry:

Notable Findings

  • Anticancer Activity : Substitution at C2 with pyrrolidinyl or methoxy groups enhances tubulin polymerization inhibition (EC₅₀ = 2–5 nM) .

  • CNS Penetration : Methyl substitution at C2 improves blood-brain barrier permeability, critical for treating glioblastoma .

Scientific Research Applications

Medicinal Chemistry

2-Chloro-N-ethylquinazolin-4-amine has been investigated for its potential as an anticancer agent . Research indicates that it inhibits specific kinases involved in cancer cell signaling pathways, leading to apoptosis in cancer cells. For example, studies show that this compound can significantly reduce the viability of various cancer cell lines, including HepG2, MDA-MB-468, and HCT-116, with IC50 values ranging from 10 µM to 15 µM .

Cell Line IC50 (µM)
HepG212.5
MDA-MB-46815.0
HCT-11610.0

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity , particularly against Mycobacterium tuberculosis and Leishmania donovani. The compound has shown effectiveness in inhibiting the growth of these pathogens through various mechanisms, including enzyme inhibition .

Antileishmanial Activity:
Research has demonstrated that derivatives of quinazoline can effectively reduce parasitemia in murine models of visceral leishmaniasis when administered at appropriate doses (e.g., 15 mg/kg/day) .

Neuropharmacological Applications

The compound is also being studied for its neuroprotective effects , particularly in relation to neurodegenerative diseases such as Alzheimer's disease. It has been found to inhibit cholinesterases and modulate N-methyl-D-aspartate receptors (NMDARs), which are crucial for cognitive function .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of quinazoline derivatives indicates that modifications at various positions can significantly influence biological activity. For instance:

  • Substituents at the N2 position enhance potency against Leishmania donovani.
  • The presence of halogen atoms like chlorine improves selectivity and efficacy against specific targets .

Mechanism of Action

The mechanism of action of 2-chloro-N-ethylquinazolin-4-amine involves its interaction with specific molecular targets. In the case of its anticancer activity, it is believed to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) of cancer cells. The compound may also interfere with DNA synthesis and repair mechanisms, further contributing to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-ethylquinazolin-4-amine is unique due to the presence of both the chlorine atom and the ethylamine group, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its reactivity and potential therapeutic applications compared to its analogs .

Biological Activity

2-chloro-N-ethylquinazolin-4-amine is a member of the quinazoline family, which has been extensively studied for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential as an anticancer agent and has been investigated for its effects on various pathogens, including Leishmania species and Mycobacterium tuberculosis.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Anticancer Activity : The compound is believed to inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. It may also interfere with DNA synthesis and repair mechanisms, enhancing its anticancer effects.
  • Antileishmanial Activity : Quinazoline derivatives have shown promise against Leishmania donovani and L. amazonensis, with certain structural modifications leading to improved efficacy. For example, some derivatives demonstrated EC50 values in the single-digit micromolar range .
  • Inhibition of Mycobacterium tuberculosis : Research indicates that quinazoline derivatives can inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, suggesting potential as antituberculosis agents .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by various substituents on the quinazoline core. Studies have shown that:

  • Substituents at the N2 position can significantly impact biological activity, with certain groups enhancing potency against L. donovani.
  • The presence of halogen atoms, such as chlorine, can improve the selectivity and efficacy of these compounds against specific targets .

Anticancer Efficacy

A study assessed the anticancer activity of various quinazoline derivatives, including this compound, across different cancer cell lines (HepG2, MDA-MB-468, HCT-116). The results indicated that compounds with specific substitutions exhibited significant cytotoxicity compared to controls .

CompoundCell LineIC50 (µM)
This compoundHepG212.5
This compoundMDA-MB-46815.0
This compoundHCT-11610.0

Antileishmanial Activity

In a murine model for visceral leishmaniasis, quinazoline derivatives demonstrated a reduction in liver parasitemia when administered intraperitoneally. For instance, certain compounds reduced parasitemia by up to 37% at doses of 15 mg kg⁻¹ day⁻¹ over five days .

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